![molecular formula C24H26O6 B563782 Mangostin-d3 CAS No. 1185047-73-7](/img/structure/B563782.png)
Mangostin-d3
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Overview
Description
Mangostin-d3 is a biochemical used for proteomics research . It has a molecular weight of 413.48 and a molecular formula of C24H23D3O6 .
Synthesis Analysis
To better understand the structure–activity relationship of mangostin, a series of xanthone derivatives based on α-mangostin were designed and synthesized . The most significant inhibition in the cell-free biochemical kinase assays was CDK4, a critical component of the G1 phase .Molecular Structure Analysis
The chemical structure of α-mangostin was verified using mass spectrometry (MS), nuclear magnetic resonance (1H NMR and 13C NMR), infrared spectroscopy (IR), and UV-Vis spectroscopy . A high yield of α-mangostin (5.2%) was obtained by extraction from dried mangosteen pericarps with subsequent purification on macroporous resin HPD-400 .Chemical Reactions Analysis
In order to better understand the structure–activity relationship of mangostin, a series of xanthone derivatives based on α-mangostin were designed and synthesized . All the compounds were evaluated for their cytotoxicity against a panel of five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) using MTT assays .Physical And Chemical Properties Analysis
Mangostin-d3 is a biochemical used for proteomics research . It has a molecular weight of 413.48 and a molecular formula of C24H23D3O6 .Mechanism of Action
Safety and Hazards
Future Directions
Mangostin-d3 has shown potential as a functional ingredient for cancer chemoprevention . Future directions could directly trial mangostin-d3 as an adjunctive antidepressant in human trials for major depressive disorder and bipolar disorder . More extensive explorations, especially in pharmacokinetic, pharmacodynamic, and xanthone targeting effects, are widely open to be carried out for future research .
properties
IUPAC Name |
1,3,6-trihydroxy-2,8-bis(3-methylbut-2-enyl)-7-(trideuteriomethoxy)xanthen-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O6/c1-12(2)6-8-14-16(25)10-19-21(22(14)27)23(28)20-15(9-7-13(3)4)24(29-5)17(26)11-18(20)30-19/h6-7,10-11,25-27H,8-9H2,1-5H3/i5D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRIZKKCNOBBMO-VPYROQPTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)CC=C(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)CC=C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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